molecular formula C17H18FN B13120632 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine

1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13120632
M. Wt: 255.33 g/mol
InChI Key: VZWZAVVUGUMZOH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes an ethylphenyl group, a fluorine atom, and an indene backbone

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and fluorobenzene.

    Formation of Indene Backbone: The indene backbone is formed through a series of cyclization reactions.

    Introduction of Fluorine: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

    Common Reagents and Conditions: Typical reagents include NFSI for fluorination, sodium borohydride for reduction, and various acids or bases for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include fluorinated amines, ketones, and carboxylic acids.

Scientific Research Applications

1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with similar compounds such as:

    1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine: The methyl group instead of the ethyl group can lead to variations in reactivity and potency.

    1-(4-Ethylphenyl)-5-chloro-2,3-dihydro-1H-inden-1-amine: The presence of chlorine instead of fluorine can affect the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H18FN

Molecular Weight

255.33 g/mol

IUPAC Name

1-(4-ethylphenyl)-5-fluoro-2,3-dihydroinden-1-amine

InChI

InChI=1S/C17H18FN/c1-2-12-3-5-14(6-4-12)17(19)10-9-13-11-15(18)7-8-16(13)17/h3-8,11H,2,9-10,19H2,1H3

InChI Key

VZWZAVVUGUMZOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCC3=C2C=CC(=C3)F)N

Origin of Product

United States

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